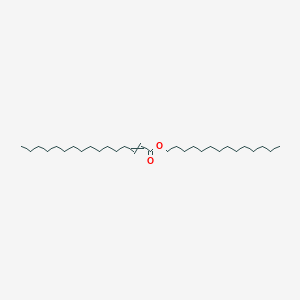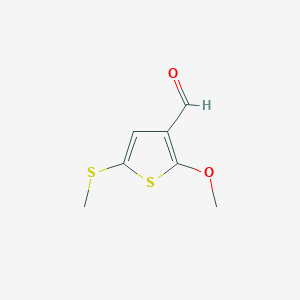![molecular formula C21H16N2O15S4 B14464506 8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid CAS No. 72371-31-4](/img/structure/B14464506.png)
8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple hydroxyl and sulfonic acid groups, which contribute to its reactivity and solubility in water. It is often used in various scientific research applications due to its distinctive chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid typically involves multiple steps, starting from simpler aromatic compounds. The process generally includes:
Nitration and Reduction: Initial nitration of naphthalene derivatives followed by reduction to form amino groups.
Sulfonation: Introduction of sulfonic acid groups through sulfonation reactions.
Hydroxylation: Addition of hydroxyl groups via hydroxylation reactions.
Coupling Reactions: Formation of the final compound through coupling reactions involving carbamoylation and amination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used include sulfuric acid for sulfonation, nitric acid for nitration, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: Reduction of nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, such as quinones from oxidation and amines from reduction.
Scientific Research Applications
8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid is utilized in a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The hydroxyl and sulfonic acid groups enable it to form strong hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter cellular signaling pathways, and affect the overall biochemical processes within cells.
Comparison with Similar Compounds
Similar Compounds
- 8-Hydroxyquinoline-5-sulfonic acid
- 4-Hydroxy-5-({4-[(8-hydroxy-3,6-disulfonaphthalen-1-yl)amino]-1,3,5-triazin-2-yl}amino)naphthalene-2,7-disulfonic acid
Uniqueness
Compared to similar compounds, 8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds.
Properties
CAS No. |
72371-31-4 |
|---|---|
Molecular Formula |
C21H16N2O15S4 |
Molecular Weight |
664.6 g/mol |
IUPAC Name |
8-hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C21H16N2O15S4/c24-13-1-3-15(39(27,28)29)11-5-9(7-17(19(11)13)41(33,34)35)22-21(26)23-10-6-12-16(40(30,31)32)4-2-14(25)20(12)18(8-10)42(36,37)38/h1-8,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32)(H,33,34,35)(H,36,37,38) |
InChI Key |
QOJLERCNHYUTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=C(C=C(C2=C1O)S(=O)(=O)O)NC(=O)NC3=CC4=C(C=CC(=C4C(=C3)S(=O)(=O)O)O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-4-[(2-methylanilino)methyl]aniline](/img/structure/B14464427.png)
![1H-Pyrido[3,2-c][1,2]diazepine](/img/structure/B14464429.png)
![2-[(2-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14464436.png)

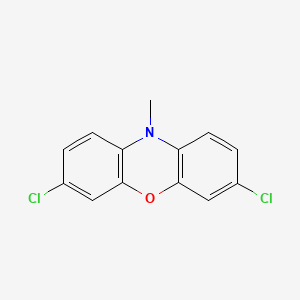
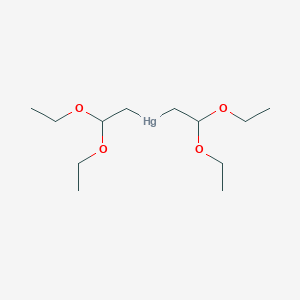
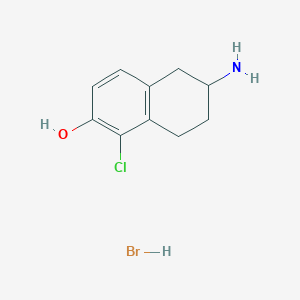
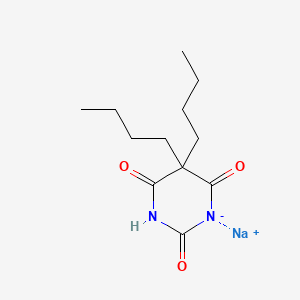

![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)

